DL-Leucine-d10
Overview
Description
DL-Leucine-d10 (L-Leu-d10) is an isotopically labeled amino acid that has been used in a variety of scientific research applications. It is a stable isotope of leucine, an essential amino acid, and has been used in a variety of research fields, including biochemistry, physiology, and nutrition. The d10 label, which is derived from deuterium, is a stable isotope of hydrogen and is used to distinguish between isotopic forms of the same molecule.
Scientific Research Applications
Isotactic Peptide Formation
DL-Leucine-d10 is utilized in the generation of isotactic peptides and co-peptides in water, contributing to studies on the origin of homochirality. The polymerization of DL(d10)-Leucine, when activated with specific chemicals, results in a library of peptides where homochiral sequences dominate. This is significant in understanding racemic β-sheets formation and their role as stereoselective templates in peptide chain elongation (Illos et al., 2010).
Quantitative Proteome Analysis
DL-Leucine-d10 is applied in quantitative proteome analysis. For example, in the study of yeast proteomes, DL-Leucine-d10 was used as a metabolic label. This allowed for a quantitative comparison of protein expression levels, demonstrating its effectiveness as an internal calibrant for peptide mass spectrometry analysis (Jiang & English, 2002).
Measurement of Bacterial Productivity
In aquatic microbial ecology, DL-Leucine-d10 serves as a non-radioactive method for measuring bacterial productivity based on protein synthesis rates. This method provides an alternative to traditional radioactive isotopes, offering significant advantages in field applications (Tsuchiya et al., 2020).
Peptide Biosynthesis in Neuroendocrine Cells
DL-Leucine-d10 is used to measure the biosynthetic rate of neuroendocrine peptides. In a study, it was employed to examine the biosynthesis of peptides like γ-lipotropin and insulin in cell lines, providing insights into peptide formation and secretion in neuroendocrine systems (Che et al., 2004).
Muscle Protein Synthesis Measurement
In human physiology research, DL-Leucine-d10 aids in measuring muscle protein synthesis. By introducing it endogenously and using blood for precursor enrichment determination, researchers can accurately calculate rates of muscle protein synthesis, highlighting its applicability in metabolic studies (Tran et al., 2015).
Protein Identification via Isotopic Labeling
DL-Leucine-d10 is instrumental in protein identification techniques. Using isotopically labeled leucine, researchers can identify proteins by mass and leucine content, thereby unambiguously identifying proteins isolated from organisms like E. coli (Veenstra et al., 2000).
Biosynthesis of Enantiomerically Pure Amino Acids
In the synthesis of enantiomerically pure amino acids, DL-Leucine-d10 plays a crucial role. For example, enzyme-catalyzed oxidation of racemic mixtures of dl-tert-leucine, involving leucine dehydrogenase, results in the production of d-tert-leucine with high enantiomeric excess. This process is important in the production of chiral amino acids for various applications (Hummel et al., 2003).
Expression Proteomics and Stable Isotope Labeling
DL-Leucine-d10 is used in a method known as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomic analysis. This approach involves in vivo incorporation of isotopically labeled amino acids like DL-Leucine-d10 into proteins, facilitating accurate and simultaneous identification and quantitation of complex protein mixtures (Ong et al., 2002).
Therapeutic Applications in Lysosomal Storage Disorders
In the context of lysosomal storage disorders like Niemann-Pick disease, DL-Leucine-d10 has shown potential therapeutic applications. Studies indicate that derivatives of DL-Leucine, such as acetyl-dl-leucine, can improve symptoms of ataxia and delay disease progression in relevant mouse models (Kaya et al., 2021).
Role in Cardiac Physiology and Pathology
Research involving DL-Leucine-d10 has also extended to cardiac physiology. Studies on proteins like Leucine-rich repeat containing protein 10 (LRRC10), which is related to cardiomyopathies, utilize DL-Leucine-d10 in understanding the molecular mechanisms underlying heart diseases (Brody & Lee, 2016).
properties
IUPAC Name |
2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SHJFKSRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584036 | |
Record name | Deuterated leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucine-d10 | |
CAS RN |
29909-01-1 | |
Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deuterated leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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